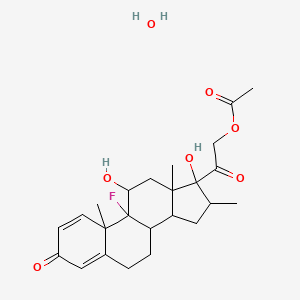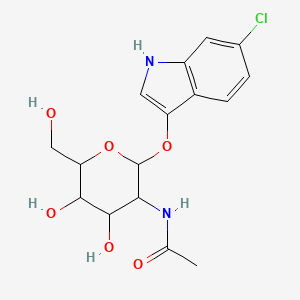![molecular formula C24H24N4O5S B12318403 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)
7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 7-[[2-[(2-amino-2-fenilacetil)amino]-2-fenilacetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico es un compuesto orgánico complejo que pertenece a la clase de antibióticos betalactámicos. Este compuesto es conocido por sus potentes propiedades antibacterianas y está estructuralmente relacionado con las cefalosporinas, una clase de antibióticos ampliamente utilizada .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 7-[[2-[(2-amino-2-fenilacetil)amino]-2-fenilacetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico implica varios pasos. Un método común comienza con la hidrólisis de derivados de cefalosporina, seguida de la protección de los grupos carboxilo e hidroxilo utilizando reactivos como el difenildiazometano y el isocianato de tricloroacetilo .
Métodos de producción industrial
La producción industrial de este compuesto generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de enzimas inmovilizadas para pasos específicos, como la escisión de grupos protectores, para mejorar la eficiencia y reducir los costos .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 7-[[2-[(2-amino-2-fenilacetil)amino]-2-fenilacetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, como convertir cetonas en alcoholes.
Sustitución: Este compuesto puede experimentar reacciones de sustitución nucleófila, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas y niveles de pH controlados .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando las propiedades del compuesto .
Aplicaciones Científicas De Investigación
El ácido 7-[[2-[(2-amino-2-fenilacetil)amino]-2-fenilacetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar antibióticos betalactámicos y su reactividad.
Biología: Investigado por sus propiedades antibacterianas y mecanismos de resistencia.
Medicina: Explorado como un posible agente terapéutico para infecciones bacterianas.
Industria: Utilizado en el desarrollo de nuevos antibióticos y fármacos relacionados.
Mecanismo De Acción
El mecanismo de acción del ácido 7-[[2-[(2-amino-2-fenilacetil)amino]-2-fenilacetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico implica la inhibición de la síntesis de la pared celular bacteriana. Se dirige y une a proteínas de unión a penicilina (PBP), que son esenciales para la reticulación de cadenas de peptidoglicano en la pared celular bacteriana. Esta inhibición conduce a la lisis celular y la muerte de la bacteria .
Comparación Con Compuestos Similares
Compuestos similares
Cefalosporinas: Estructuralmente similares, pero difieren en la sustitución del átomo de azufre en el anillo de dihidrotiazina por un grupo metileno.
Penicilinas: Comparten el anillo betalactámico, pero tienen diferentes cadenas laterales y estructura general.
Carbacephems: Una nueva clase de antibióticos betalactámicos con similitudes estructurales a las cefalosporinas, pero con sustituciones únicas.
Unicidad
El ácido 7-[[2-[(2-amino-2-fenilacetil)amino]-2-fenilacetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico es único debido a su estructura bicíclica específica y la presencia de grupos fenilacetilo, que contribuyen a su potente actividad antibacteriana y resistencia a ciertas betalactamasas .
Propiedades
Fórmula molecular |
C24H24N4O5S |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
7-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(22(31)28(23)19(13)24(32)33)27-21(30)17(15-10-6-3-7-11-15)26-20(29)16(25)14-8-4-2-5-9-14/h2-11,16-18,23H,12,25H2,1H3,(H,26,29)(H,27,30)(H,32,33) |
Clave InChI |
KXWHDOPHWKBQHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
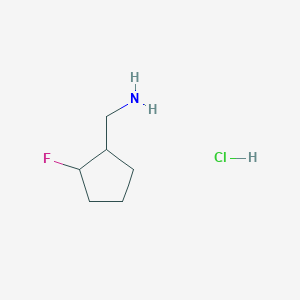
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)

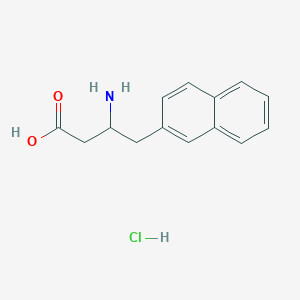
![1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)
![[14-(2-Hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate](/img/structure/B12318357.png)
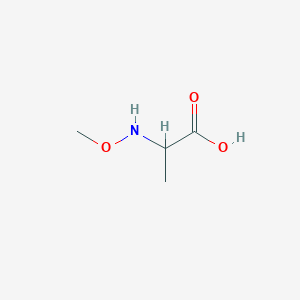

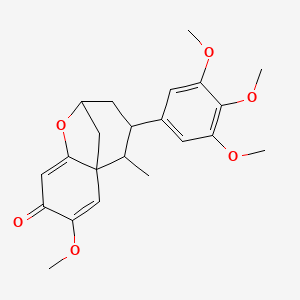
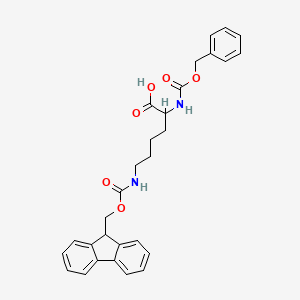
![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)
